N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a benzodioxole ring fused with an oxazolo[5,4-b]pyridine structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, followed by the construction of the oxazolo[5,4-b]pyridine ring system. Key steps may include:
Cyclization: The cyclization of the intermediate with appropriate reagents to form the oxazolo[5,4-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolo[5,4-b]pyridine ring or the benzodioxole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular processes such as cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activities.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamide: Another compound with a benzodioxole ring, known for its antioxidant properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of the benzodioxole and oxazolo[5,4-b]pyridine structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H13N3O4 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N3O4/c1-8-5-11(14-9(2)19-23-16(14)17-8)15(20)18-10-3-4-12-13(6-10)22-7-21-12/h3-6H,7H2,1-2H3,(H,18,20) |
InChI Key |
XXWCPKAKWCBEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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